1,2-Bis(3-cyclohexenyl)ethylene (CAS 17527-28-5) is a bifunctional cyclic olefin monomer designed for creating crosslinked polymer networks through Ring-Opening Metathesis Polymerization (ROMP). Its structure, featuring two cyclohexenyl groups connected by a flexible ethylene bridge, differentiates it from common fused-ring ROMP monomers. This all-hydrocarbon composition makes its resulting polymers inherently non-polar, suggesting suitability for applications requiring low water absorption and low dielectric loss, while the bifunctional nature allows for the formation of robust thermoset materials. [REFS-1, REFS-2]
Substituting 1,2-Bis(3-cyclohexenyl)ethylene with more common ROMP monomers is often not viable due to fundamental differences in polymer architecture and properties. Using a rigid, fused-ring monomer like dicyclopentadiene (DCPD) results in a polymer network with significantly higher stiffness and potentially more brittleness due to its constrained structure. [1]. Conversely, employing monofunctional cycloolefins such as norbornene or cyclooctadiene would fail to produce a crosslinked thermoset, yielding only linear, un-crosslinked polymers unsuitable for structural applications. Therefore, this compound's specific combination of two polymerizable groups on a flexible backbone provides a unique network-forming capability that cannot be directly replicated by these common substitutes.
The primary differentiator for 1,2-Bis(3-cyclohexenyl)ethylene is its molecular architecture. Unlike dicyclopentadiene (DCPD), which has a rigid, fused bicyclic structure, this monomer possesses two separate cyclohexenyl rings joined by a flexible ethylene linker. This structural distinction is critical for process and material selection, as it directly influences the resulting polymer network topology. The flexibility of the linker allows for lower crosslink density and less network strain compared to the highly constrained network formed by pDCPD. [1]
| Evidence Dimension | Molecular Structure and Resulting Network Topology |
| Target Compound Data | Two polymerizable cyclohexenyl groups connected by a flexible ethylene (-CH2-CH2-) bridge. |
| Comparator Or Baseline | Dicyclopentadiene (DCPD): Two polymerizable olefins within a rigid, fused-ring system. |
| Quantified Difference | Qualitative structural difference: Flexible, non-fused di-cycloolefin vs. rigid, fused di-cycloolefin. |
| Conditions | Polymerization via Ring-Opening Metathesis Polymerization (ROMP) to form a crosslinked thermoset. |
This structural feature allows for the creation of thermosets with potentially higher toughness, lower modulus, or tailored mechanical properties compared to the inherently stiff and rigid polymers derived from DCPD.
Polymers derived from 1,2-Bis(3-cyclohexenyl)ethylene are, by nature of the monomer's structure, fully aliphatic hydrocarbons. This non-polar character is a strong predictor of favorable dielectric properties, specifically a low dielectric constant (low-k) and a low dissipation factor (low tan δ). [1]. In contrast, standard thermosets used in electronics, such as epoxy resins, contain polar ether and hydroxyl groups that result in higher dielectric constants (typically >3.5) and greater dielectric loss, especially at high frequencies. While direct measured data for poly(1,2-Bis(3-cyclohexenyl)ethylene) is not available in public literature, hydrocarbon polymers like polyethylene and polypropylene consistently exhibit dielectric constants in the 2.2-2.4 range. [2]
| Evidence Dimension | Dielectric Constant (k) |
| Target Compound Data | Predicted k ≈ 2.2–2.5 (Based on analogy to other pure hydrocarbon polymers). |
| Comparator Or Baseline | Standard Bisphenol A Epoxy Resins: k ≈ 3.5–4.5. |
| Quantified Difference | Predicted ~40-50% reduction in dielectric constant versus common epoxy systems. |
| Conditions | As a cured thermoset for electronic substrate or encapsulation applications. |
For high-frequency applications (e.g., 5G infrastructure, advanced driver-assistance systems), a lower dielectric constant is critical for reducing signal delay, minimizing crosstalk, and improving overall signal integrity.
Use as a co-monomer in existing dicyclopentadiene (DCPD) formulations. The flexible ethylene bridge can disrupt the high rigidity of the pDCPD network, potentially increasing fracture toughness and lowering the elastic modulus without compromising the thermoset nature of the final part. This is ideal for applications requiring the durability of pDCPD but with reduced brittleness.
Formulating thermoset resins for printed circuit boards (PCBs), antennas, and radomes used in high-frequency communications. The inherently low-k, low-loss dielectric properties predicted from its all-hydrocarbon structure make it a strong candidate for applications where signal integrity and speed are paramount, offering a performance advantage over traditional FR-4 and epoxy-based materials.
As the matrix resin for fiber-reinforced composites (e.g., with glass or carbon fiber) where environmental stability is key. The non-polar, hydrophobic nature of the polymer network minimizes water absorption, which helps maintain stable mechanical and electrical properties in humid or wet operating conditions, a known weakness of more polar resin systems like epoxies.